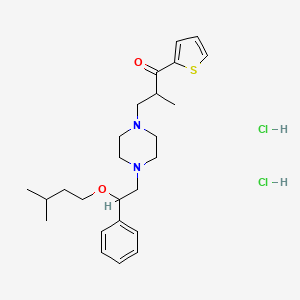
3-(p-Carboxyphenoxy)-p-anisic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Carboxyphenoxy)-p-anisic acid is a synthetic compound known for its unique chemical structure and properties. It is an aromatic compound with a carboxyphenoxy group and a methoxy group attached to a benzene ring. This compound is of significant interest in various fields, including chemistry, biology, medicine, and industry, due to its versatile applications and potential benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Carboxyphenoxy)-p-anisic acid typically involves the reaction of p-anisic acid with p-carboxyphenol. The process begins with the esterification of p-anisic acid to form an intermediate ester, which is then subjected to a nucleophilic substitution reaction with p-carboxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Carboxyphenoxy)-p-anisic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(p-Carboxyphenoxy)-p-anisic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic properties.
Industry: It is used in the production of polymers, coatings, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 3-(p-Carboxyphenoxy)-p-anisic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The carboxyphenoxy group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(sebacic acid-co-1,3-bis(p-carboxyphenoxy)propane): This compound is used in drug delivery systems and has similar structural features.
Poly(adipic anhydride): Another polyanhydride with comparable properties and applications.
Poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid): Known for its use in biodegradable implants and drug delivery.
Uniqueness
3-(p-Carboxyphenoxy)-p-anisic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
24724-87-6 |
|---|---|
Molekularformel |
C15H12O6 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
3-(4-carboxyphenoxy)-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H12O6/c1-20-12-7-4-10(15(18)19)8-13(12)21-11-5-2-9(3-6-11)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
COFOCGVAKIWASJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


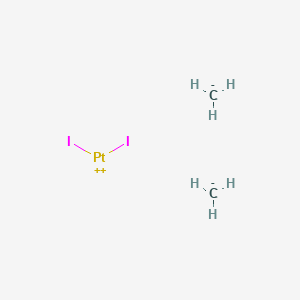

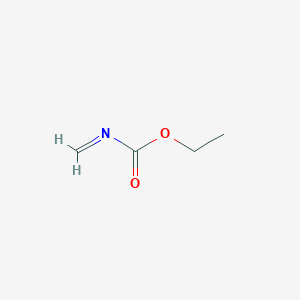
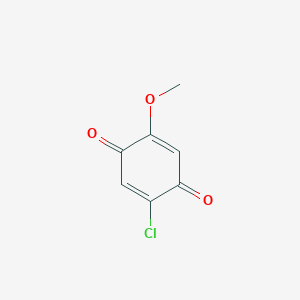
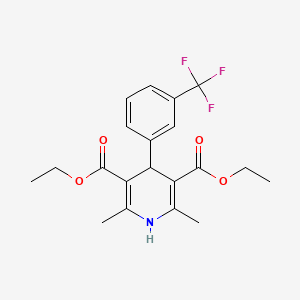
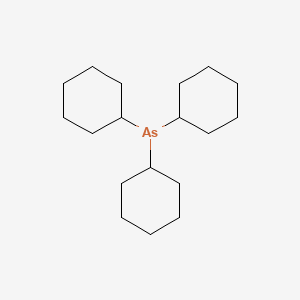
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
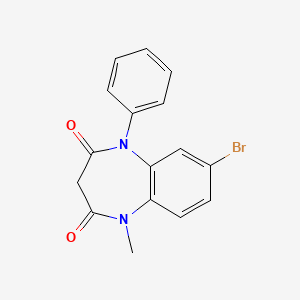
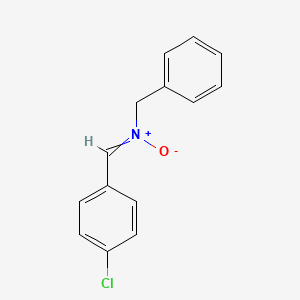
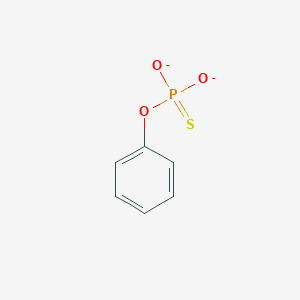

![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)

